N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Overview
Description
N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that features a unique structure combining a fluorobenzyl group, a thiophene ring, and a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a coupling reaction, such as Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.
Attachment of the fluorobenzyl group: This can be done via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazolo[1,5-a]pyrazine intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[1,5-a]pyrazine core, potentially forming alcohol derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action of N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
- N-(2-chlorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- N-(2-bromobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Comparison:
- Uniqueness: The presence of the fluorine atom in N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.
- Chemical Properties: Fluorinated compounds often exhibit different electronic properties, which can affect their reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-5-2-1-4-13(14)11-21-18(25)12-23-7-8-24-16(19(23)26)10-15(22-24)17-6-3-9-27-17/h1-10H,11-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWVCYXPBMTRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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